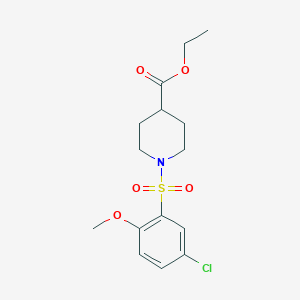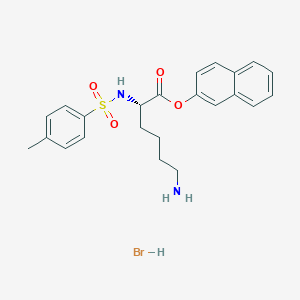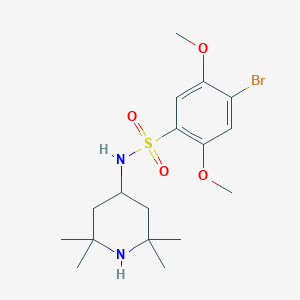![molecular formula C19H24N2O3S B225028 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine, also known as MDP-2-P, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mécanisme D'action
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine acts as a dopamine transporter ligand by binding to the dopamine transporter and inhibiting dopamine reuptake. This leads to an increase in dopamine levels in the synapse, which can have both therapeutic and recreational effects. Additionally, this compound has been shown to bind to sigma receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased dopamine levels in the synapse, increased locomotor activity, and potential neuroprotective effects. Studies have also shown that this compound may have antidepressant effects and may be a potential treatment for depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine has several advantages for lab experiments, including its high affinity for the dopamine transporter, its potential neuroprotective effects, and its ability to act as a radioligand for imaging studies. However, there are also limitations to using this compound in lab experiments, including its potential for abuse and its potential side effects.
Orientations Futures
There are several potential future directions for research on 1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine, including its use as a potential treatment for neurodegenerative diseases, its potential as a radioligand for imaging studies, and its potential as a treatment for depression. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine can be synthesized using several methods, including the reduction of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-(3-pyridyl)pyrrolidine, the reaction of 2-bromo-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyridine with piperidine, and the reaction of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2-(3-pyridyl)pyrrolidine with sodium hydride and iodomethane. The most commonly used method involves the reaction of 2-bromo-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyridine with piperidine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine has several potential applications in scientific research, including its use as a dopamine transporter ligand, a sigma receptor ligand, and a potential treatment for neurodegenerative diseases. Studies have shown that this compound has high affinity for the dopamine transporter and can be used as a radioligand for imaging studies. Additionally, this compound has been shown to have neuroprotective effects and may be a potential treatment for Parkinson's disease and other neurodegenerative diseases.
Propriétés
Formule moléculaire |
C19H24N2O3S |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
3-[1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C19H24N2O3S/c1-14-11-18(24-3)19(12-15(14)2)25(22,23)21-10-5-4-8-17(21)16-7-6-9-20-13-16/h6-7,9,11-13,17H,4-5,8,10H2,1-3H3 |
Clé InChI |
LDIQUBQCZXVWOK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2C3=CN=CC=C3)OC |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCCC2C3=CN=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)
![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)






